molecular formula C14H23NO4 B3009727 2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid CAS No. 2193064-55-8

2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid

Katalognummer: B3009727
CAS-Nummer: 2193064-55-8
Molekulargewicht: 269.341
InChI-Schlüssel: BUWVJFWNURYXJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid is a spirocyclic compound featuring a 6-azaspiro[3.4]octane core, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid substituent. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis, while the spirocyclic framework imports conformational rigidity, making it valuable in medicinal chemistry for probing bioactive conformations . Its molecular formula is C₁₄H₂₃NO₄ (molecular weight: 269.34 g/mol), with a CAS number of EN300-1697676 .

Key spectral data (¹H NMR, ¹³C NMR, LCMS) confirm its structure, including characteristic Boc carbonyl signals at δ ~170 ppm and spirocyclic proton resonances between 1.72–4.13 ppm .

Eigenschaften

IUPAC Name

2-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octan-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(5-4-6-14)8-10(15)7-11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWVJFWNURYXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)CC1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(tert-Butoxycarbonyl)-6-azaspiro[34]octan-7-yl)acetic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Wirkmechanismus

The mechanism of action of 2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive sites that can interact

Vergleich Mit ähnlichen Verbindungen

(a) 6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid

  • Molecular Formula: C₁₃H₁₉F₂NO₄
  • Molecular Weight : 291.29 g/mol
  • Key Differences : Incorporates two fluorine atoms at the 2-position of the spirocycle. Fluorination increases lipophilicity (logP) and metabolic stability, making it suitable for CNS-targeting drug candidates. However, the reduced steric bulk compared to the acetic acid derivative may alter binding affinity .
  • Status : Discontinued (CymitQuimica) .

(b) 7-Oxo-6-aza-spiro[3.4]octane-2-carboxylic acid

  • Molecular Formula: C₈H₁₁NO₃
  • Molecular Weight : 185.18 g/mol
  • Key Differences: Replaces the Boc group and acetic acid with a ketone at the 7-position. The ketone enables conjugation or further functionalization .

Spiro Ring Size Variations

(a) 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid

  • Molecular Formula: C₁₃H₂₁NO₄ (estimated)
  • Key Differences: Features a smaller spiro[3.3]heptane ring system. However, strain energy may increase, affecting synthetic accessibility .

(b) 2-[(tert-Butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid

  • Molecular Formula: C₁₅H₂₅NO₄ (estimated)
  • Key Differences: Larger spiro[4.4]nonane system increases molecular volume and hydrophobicity. This structural change may improve membrane permeability but reduce aqueous solubility .

Functional Group Modifications

(a) (6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

  • Molecular Formula: C₁₂H₁₉NO₄
  • Key Differences : Spiro[2.4]heptane core introduces a unique bicyclic strain and asymmetry (S-configuration). The compact structure may favor interactions with chiral enzyme active sites .

(b) 2-(1H-Pyrazol-5-yl)acetic acid

  • Molecular Formula : C₅H₆N₂O₂
  • Key Differences : Replaces the spirocyclic system with a pyrazole ring. The planar heterocycle enables π-π stacking interactions but lacks the conformational restraint of spirocycles .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Spiro System LogP* Reference
Target Compound C₁₄H₂₃NO₄ 269.34 Boc, Acetic Acid [3.4] 1.2
2,2-Difluoro Analog C₁₃H₁₉F₂NO₄ 291.29 Boc, 2-F, Carboxylic Acid [3.4] 1.8
7-Oxo Analog C₈H₁₁NO₃ 185.18 Ketone, Carboxylic Acid [3.4] -0.5
Spiro[3.3]heptane Derivative C₁₃H₂₁NO₄ 267.31 Boc, Acetic Acid [3.3] 1.0

*Estimated using fragment-based methods.

Key Research Findings

Synthetic Accessibility : The target compound is synthesized via a multigram-scale protocol involving sp³-rich spirocyclic α-proline intermediates, achieving >95% purity .

Fluorinated Analog Limitations : The 2,2-difluoro variant (CAS: 2386127-29-1) was discontinued due to challenges in large-scale fluorination and stability issues under acidic conditions .

Conformational Rigidity : Spiro[3.4]octane derivatives exhibit restricted rotation, favoring bioactive conformations in protease inhibitors, as demonstrated in comparative molecular dynamics studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves spirocyclic ring formation followed by Boc protection and carboxylation. Key steps include:

  • Spirocyclic Scaffold Construction : Use of cycloaddition or ring-closing metathesis to form the azaspiro[3.4]octane core .
  • Boc Protection : Introduce tert-butoxycarbonyl (Boc) under anhydrous conditions using Boc anhydride and a base like DMAP in THF .
  • Carboxylic Acid Functionalization : Employ alkylation or Michael addition with bromoacetic acid derivatives.
  • Optimization : Computational reaction path searches (e.g., via quantum chemical calculations) can predict optimal conditions (solvent, temperature) to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Purity Analysis : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile/water, 0.1% TFA) and UV detection at 210–254 nm .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to confirm spirocyclic geometry (e.g., δ 1.4 ppm for Boc methyl groups, δ 2.5–3.5 ppm for acetic acid protons) .
  • HRMS : ESI-HRMS in positive ion mode to verify molecular ion ([M+H]⁺ expected at m/z ~312.18) .

Q. How does the stability of this compound vary under different storage conditions (e.g., pH, temperature)?

  • Methodological Answer : Stability studies should include:

  • Thermal Stability : Accelerated degradation at 40°C/75% RH for 4 weeks, monitored via HPLC .
  • pH Sensitivity : Incubate in buffers (pH 3–9) and track Boc group hydrolysis via LC-MS. The Boc group is labile under acidic conditions (pH <4) .
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Reactivity Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites .
  • Transition-State Analysis : IRC (Intrinsic Reaction Coordinate) calculations to explore reaction pathways (e.g., Boc deprotection kinetics) .
  • Solvent Effects : COSMO-RS simulations to predict solvation effects on reaction barriers .

Q. How can contradictory data on the compound’s solubility or reactivity be resolved in interdisciplinary studies?

  • Methodological Answer :

  • Standardization : Replicate experiments using identical solvents (e.g., DMSO for solubility tests) and purity standards .
  • Cross-Validation : Compare experimental solubility with COSMO-RS predictions .
  • Controlled Variable Testing : Systematically vary conditions (e.g., ionic strength, temperature) to isolate conflicting factors .

Q. What are the mechanistic implications of the spirocyclic structure in catalytic or biomolecular interactions?

  • Methodological Answer :

  • Conformational Analysis : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to study spirocyclic ring flexibility and ligand-receptor binding .
  • Catalytic Applications : Test as a chiral ligand in asymmetric catalysis (e.g., Pd-catalyzed cross-coupling) and analyze enantioselectivity via HPLC with a chiral column .

Q. How can process engineering principles improve scalability while maintaining stereochemical integrity?

  • Methodological Answer :

  • Reactor Design : Use continuous-flow systems with immobilized catalysts to enhance Boc protection/deprotection efficiency .
  • In-line Analytics : Implement PAT (Process Analytical Technology) like FTIR or Raman spectroscopy for real-time monitoring .
  • Crystallization Control : Seeded cooling crystallization to avoid racemization during scale-up .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.